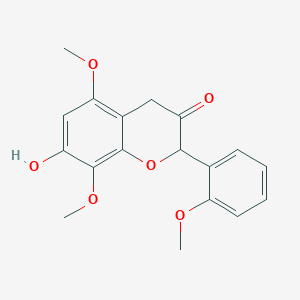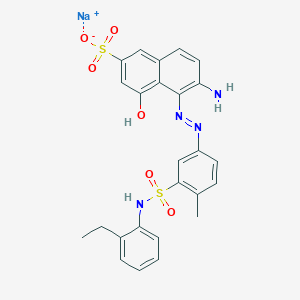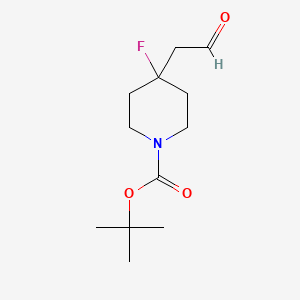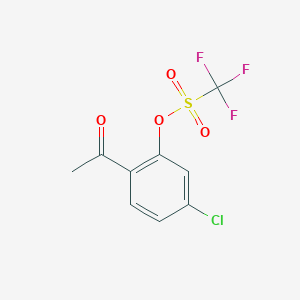
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . This compound is known for its unique structural features, which include an acetyl group, a chlorophenyl ring, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-acetyl-5-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, leading to the formation of aryl ketones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate involves its ability to act as an acylating agent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2-Chloro-5-nitrophenyl trifluoromethanesulfonate
- 2-Bromo-5-chlorophenyl trifluoromethanesulfonate
- 2-Fluoro-5-chlorophenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions .
Propriétés
Formule moléculaire |
C9H6ClF3O4S |
|---|---|
Poids moléculaire |
302.66 g/mol |
Nom IUPAC |
(2-acetyl-5-chlorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6ClF3O4S/c1-5(14)7-3-2-6(10)4-8(7)17-18(15,16)9(11,12)13/h2-4H,1H3 |
Clé InChI |
WZUVAQGBZDTUQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


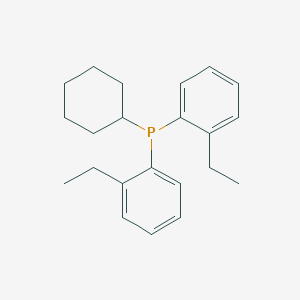
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
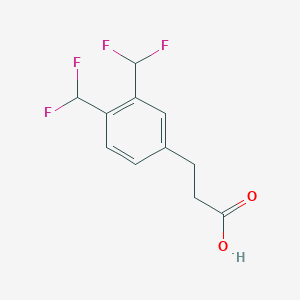
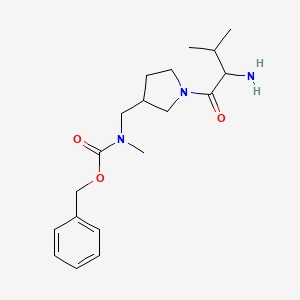
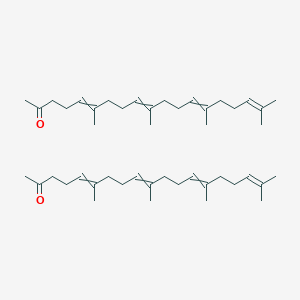
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
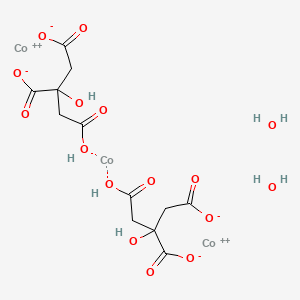
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
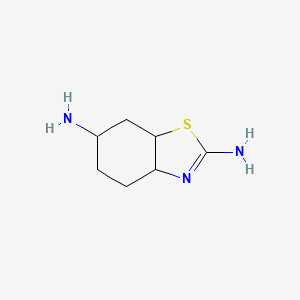
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
